methyl 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Description
Methyl 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Properties
Molecular Formula |
C23H27NO5 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
methyl 4-[2-(5-methyl-2-propan-2-ylphenoxy)propanoyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C23H27NO5/c1-14(2)17-11-10-15(3)12-20(17)28-16(4)22(25)24-13-21(23(26)27-5)29-19-9-7-6-8-18(19)24/h6-12,14,16,21H,13H2,1-5H3 |
InChI Key |
ORVIUOAIGAJOEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)N2CC(OC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzoxazine ring: This can be achieved through the reaction of an appropriate phenol derivative with an amine and formaldehyde under acidic conditions.
Introduction of the isopropyl and methyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides.
Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is C26H40N4O8, with a molecular weight of 536.6 g/mol. The structure features a benzoxazine ring, which is known for its diverse biological activities. The presence of the isopropyl and methyl groups enhances its lipophilicity, potentially influencing its bioavailability and efficacy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to methyl 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. For instance, a related benzoxazine derivative displayed significant anti-proliferative activity against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers, with IC50 values ranging from 7.84 to 16.2 µM .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzoxazine core followed by functionalization at various positions.
Synthetic Route Overview
- Formation of Benzoxazine Core : The initial step involves the cyclization of appropriate aryl amines and aldehydes.
- Functionalization : Subsequent steps introduce the isopropyl and phenoxy groups through nucleophilic substitutions.
- Carboxylation : Finally, carboxylic acid derivatives are introduced to yield the target compound.
Characterization Techniques
The synthesized compound can be characterized using:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
- High-Resolution Mass Spectrometry (HRMS) : To determine the molecular weight.
- Infrared Spectroscopy (IR) : To identify functional groups present in the compound.
Case Studies
Several studies have explored the applications of similar benzoxazine derivatives in drug development:
- Study on Anticancer Activity :
-
Pharmacokinetic Studies :
- Research has been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
- These studies are crucial for understanding the potential therapeutic index of the compound.
Mechanism of Action
The mechanism of action of methyl 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-isopropyl-5-methylphenoxy)methyl)aniline
- 2-({4-amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide
- Phenol, 4-methyl-2-(1-methylethyl)-
Uniqueness
Methyl 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its benzoxazine ring, coupled with the isopropyl and methyl groups, makes it a versatile compound for various applications.
Biological Activity
Methyl 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with the reaction of 2-amino phenol with chloroacetyl chloride in dichloromethane, followed by the introduction of a bromo substituent using dibromoethane.
- Formation of Benzoxazine : The benzoxazine structure is formed through cyclization reactions involving various substituents.
- Characterization : The synthesized compounds are characterized using techniques such as Thin Layer Chromatography (TLC), melting point analysis, Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy .
Antibacterial and Antifungal Properties
Research indicates that benzoxazine derivatives exhibit significant antibacterial and antifungal activities. A study demonstrated that this compound was tested against various bacterial strains and fungi:
| Compound | Concentration (ppm) | Zone of Inhibition (mm) | % Inhibition |
|---|---|---|---|
| B1 | 750 | 4 | 31.04 |
| B2 | 750 | 6 | 31.66 |
| B3 | 750 | 8 | 36.93 |
| Ciprofloxacin (Standard) | 750 | 28 | 100 |
The results indicated that the compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria and antifungal activity against Candida albicans and Aspergillus niger .
The biological activity of benzoxazine derivatives is attributed to their ability to interact with cellular targets involved in microbial growth and survival. This includes inhibition of cell wall synthesis and disruption of membrane integrity, which are critical for bacterial survival .
Case Study 1: Antidiabetic Potential
In a related study on thiazolidinedione derivatives, compounds similar in structure to this compound were evaluated for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ). These compounds showed promising results in enhancing insulin sensitivity, indicating potential antidiabetic properties .
Case Study 2: Anticancer Activity
Another investigation explored the anticancer properties of benzoxazine derivatives. The study revealed that certain derivatives inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Although specific data on this compound were not detailed, the structural similarities suggest potential efficacy in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
